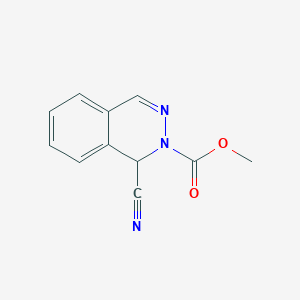
Dimethoxy-(5-methyloxazol-3-YL)oxy-sulfanylidene-phosphorane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethoxy-(5-methyloxazol-3-YL)oxy-sulfanylidene-phosphorane, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMMP is a colorless liquid that is used in various applications, including the synthesis of organic compounds, as a chemical warfare agent simulant, and as a detector for chemical warfare agents.
Wirkmechanismus
Dimethoxy-(5-methyloxazol-3-YL)oxy-sulfanylidene-phosphorane acts as a nucleophile and reacts with various chemicals to produce a distinctive odor. When this compound reacts with nerve agents, it produces a distinctive odor that is easily detectable, making it an essential tool for detecting the presence of chemical warfare agents.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on the human body. However, it is a toxic chemical that should be handled with care, as it can cause skin irritation and respiratory problems.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethoxy-(5-methyloxazol-3-YL)oxy-sulfanylidene-phosphorane has several advantages when used in lab experiments. It is a versatile chemical that can be used in various applications, including the synthesis of organic compounds and the detection of chemical warfare agents. However, this compound is a toxic chemical that should be handled with care, and its use in lab experiments should be limited to trained professionals.
Zukünftige Richtungen
There are several future directions for research on Dimethoxy-(5-methyloxazol-3-YL)oxy-sulfanylidene-phosphorane. One possible direction is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another possible direction is the use of this compound as a detector for other toxic chemicals, such as pesticides and industrial chemicals. Additionally, research could be conducted to explore the potential use of this compound in medical applications, such as drug delivery systems.
Synthesemethoden
Dimethoxy-(5-methyloxazol-3-YL)oxy-sulfanylidene-phosphorane can be synthesized through various methods, including the reaction of dimethyl methylphosphonate with thionyl chloride and the reaction of dimethyl methylphosphonate with sulfur. The most commonly used method for synthesizing this compound is the reaction of dimethyl methylphosphonate with hydroxylamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
Dimethoxy-(5-methyloxazol-3-YL)oxy-sulfanylidene-phosphorane has been extensively used in scientific research due to its unique properties. It is commonly used as a detector for chemical warfare agents, as it reacts with nerve agents and other toxic chemicals to produce a distinctive odor. This makes this compound an essential tool for detecting the presence of chemical warfare agents in the environment.
Eigenschaften
| 18853-95-7 | |
Molekularformel |
C6H10NO4PS |
Molekulargewicht |
223.19 g/mol |
IUPAC-Name |
dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H10NO4PS/c1-5-4-6(7-10-5)11-12(13,8-2)9-3/h4H,1-3H3 |
InChI-Schlüssel |
SYNNQIQTIKNLGT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)OP(=S)(OC)OC |
Kanonische SMILES |
CC1=CC(=NO1)OP(=S)(OC)OC |
Synonyme |
dimethoxy-(5-methyloxazol-3-yl)oxy-sulfanylidene-phosphorane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acenaphtho[1,2-g]pteridin-11-ol](/img/structure/B231788.png)
![2-(4-methoxyphenyl)-5-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one](/img/structure/B231790.png)
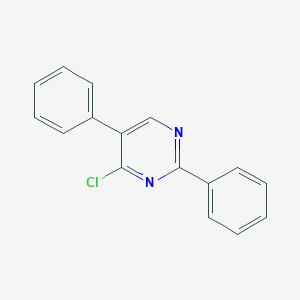
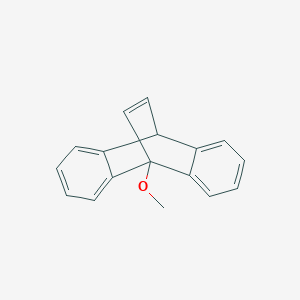
![1,3,6-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231796.png)
![1-Methoxy-9,11-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231797.png)
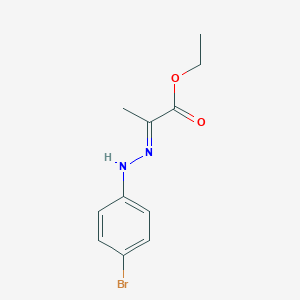

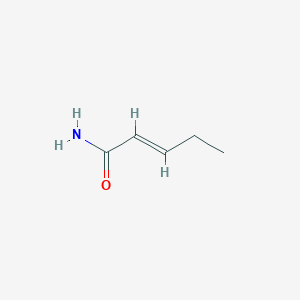
![1-Methoxy-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231809.png)


